

Application Notes and Protocols for N-Oxalylglycine in Molecular Biology Research

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Compound of Interest

Compound Name: *N-Oxalylglycine*

Cat. No.: *B118758*

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Introduction

N-Oxalylglycine (NOG) is a cell-permeable small molecule that serves as a valuable tool in molecular biology and drug development.[1][2] Structurally, it is an amide analog of α -ketoglutarate (also known as 2-oxoglutarate or 2-OG), a key intermediate in the citric acid cycle.[3][4] This structural mimicry allows **N-Oxalylglycine** to act as a competitive inhibitor of a broad range of α -ketoglutarate-dependent dioxygenases.[4][5] These enzymes play critical roles in various cellular processes, including oxygen sensing, epigenetic regulation, and collagen biosynthesis, making **N-Oxalylglycine** a versatile agent for studying these pathways.[5][6] A popular derivative, dimethyl-**N-oxalylglycine** (DMOG), is often used in cell-based assays due to its enhanced cell permeability; it acts as a prodrug that is rapidly converted to **N-Oxalylglycine** within the cell.[5][7][8]

Core Applications and Mechanisms of Action

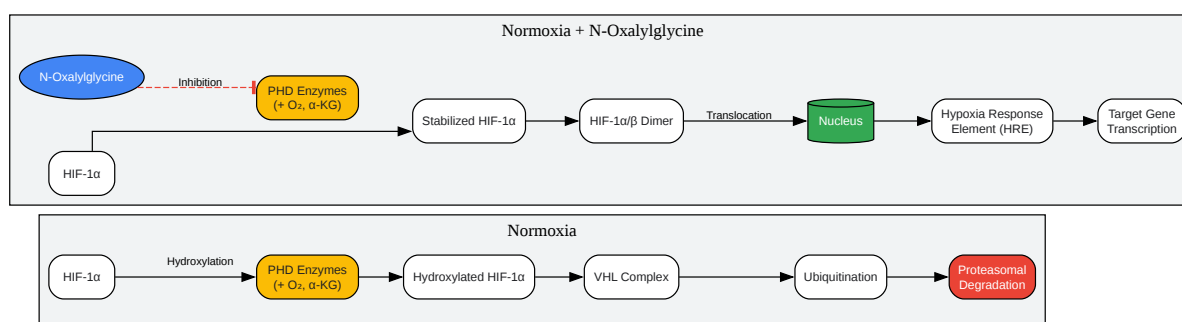
Hypoxia-Inducible Factor (HIF) Pathway Stabilization

The most prominent application of **N-Oxalylglycine** is in the study of cellular responses to hypoxia. Under normal oxygen conditions (normoxia), Hypoxia-Inducible Factor-1 α (HIF-1 α) is hydroxylated on specific proline residues by Prolyl Hydroxylase Domain (PHD) enzymes.[9][10] This modification marks HIF-1 α for ubiquitination by the von Hippel-Lindau (VHL) protein complex, leading to its rapid degradation by the proteasome.[8][10]

N-Oxalylglycine competitively inhibits PHD enzymes, preventing HIF-1 α hydroxylation.[1][3] This leads to the stabilization and accumulation of HIF-1 α protein even in the presence of oxygen, effectively mimicking a hypoxic state.[8] This allows researchers to investigate the downstream effects of HIF-1 α activation, which include the regulation of genes involved in:

- Angiogenesis (e.g., VEGF)[11]
- Metabolic reprogramming (e.g., glycolysis)[11]
- Erythropoiesis (e.g., erythropoietin, EPO)[9]
- Stem cell differentiation[8]

This application is crucial for research in cancer biology, ischemia, anemia, and regenerative medicine.[5][8][9]



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Caption: HIF-1 α pathway modulation by **N-Oxalylglycine**.

Epigenetic Regulation via Histone Demethylase Inhibition

N-Oxalylglycine also inhibits Jumonji C (JmjC) domain-containing histone demethylases (KDMs), another family of α -ketoglutarate-dependent dioxygenases.[3] These enzymes are responsible for removing methyl groups from lysine residues on histones, such as H3K9 and H3K36.[1][5] By inhibiting JMJD enzymes, **N-Oxalylglycine** can alter histone methylation patterns, thereby influencing chromatin structure and gene expression.[5] This makes it a useful chemical probe for exploring the role of histone demethylation in development, disease, and cancer.[3][5]

Modulation of Collagen Synthesis

The biosynthesis of collagen involves the hydroxylation of proline and lysine residues in procollagen chains, a reaction catalyzed by prolyl-4-hydroxylase and lysyl hydroxylase, respectively.[4][12] These are also α -ketoglutarate-dependent dioxygenases. **N-Oxalylglycine** has been shown to be a competitive inhibitor of prolyl 4-hydroxylase.[4] This property can be leveraged in studies of fibrosis and other conditions characterized by excessive collagen deposition, as well as in basic research on collagen synthesis and extracellular matrix formation.[13][14]

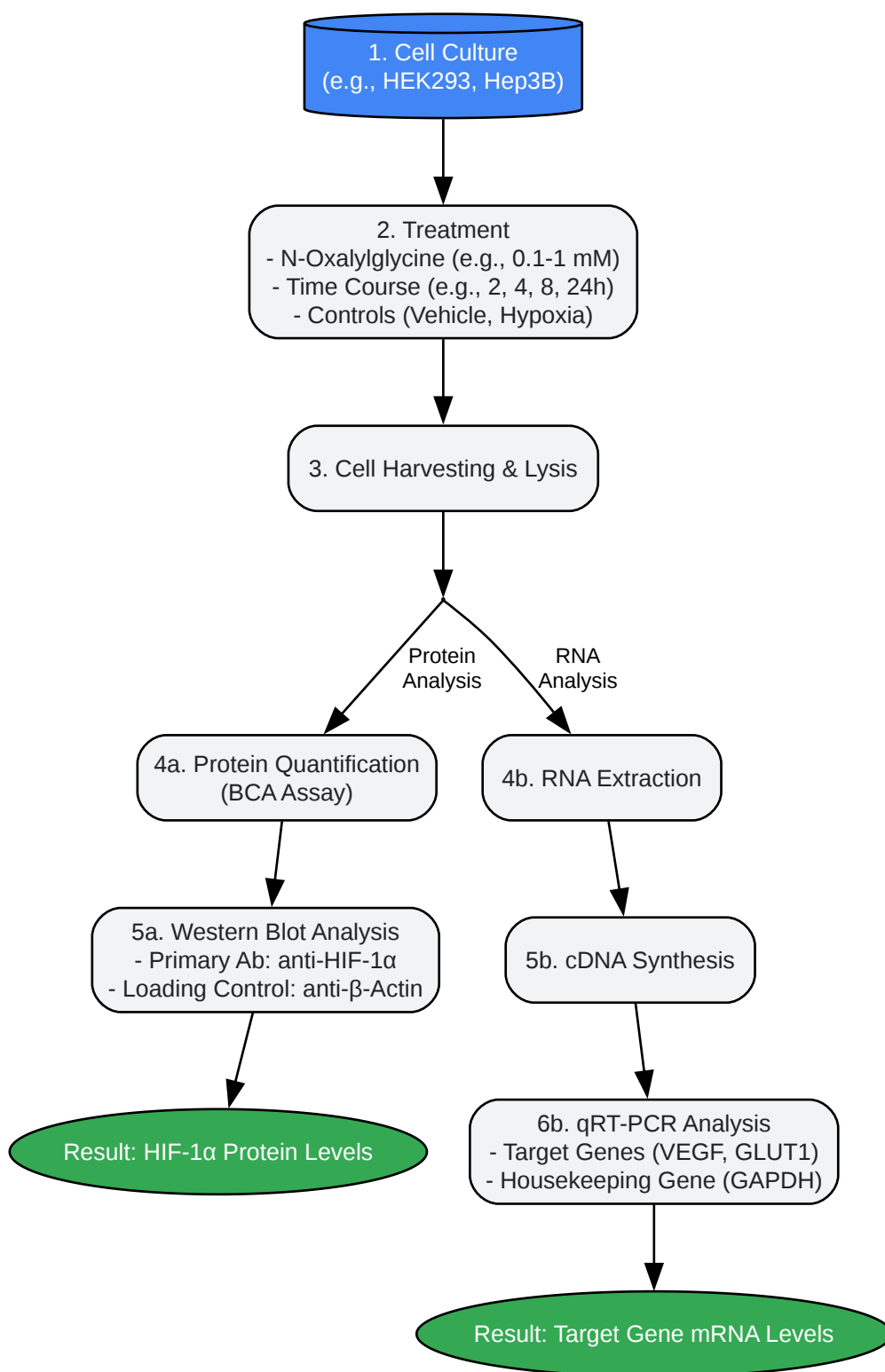
Quantitative Data: Inhibitory Potency

The inhibitory concentration (IC₅₀) of **N-Oxalylglycine** varies depending on the target enzyme, highlighting its greater potency towards PHD enzymes compared to JMJD demethylases.

Target Enzyme Family	Specific Enzyme	IC50 Value (μM)	Reference(s)
Prolyl Hydroxylases (PHDs)	PHD1	2.1	[1] [3] [15]
	PHD2	5.6	
Histone Demethylases (JmjC)	JMJD2A	250	[1] [2] [3]
	JMJD2C	500	
	JMJD2E	24	

Experimental Protocols

The following protocols provide a framework for typical experiments using **N-Oxalylglycine** to study HIF-1α stabilization and downstream gene activation.



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Caption: General workflow for studying HIF-1α stabilization.

Protocol 1: In Vitro HIF-1 α Stabilization by Western Blot

This protocol details the detection of stabilized HIF-1 α protein in cultured cells following treatment with **N-Oxalylglycine**.

Materials:

- Cell line (e.g., HEK293T, HeLa, Hep3B)
- Complete cell culture medium (e.g., DMEM + 10% FBS)
- **N-Oxalylglycine** (NOG) stock solution (e.g., 100 mM in sterile H₂O or PBS, pH adjusted to 7.4)
- Vehicle control (sterile H₂O or PBS)
- RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE equipment and reagents
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: Rabbit anti-HIF-1 α , Mouse anti- β -Actin (or other loading control)
- Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
- Treatment:

- Prepare working concentrations of NOG (e.g., 0.1 mM, 0.5 mM, 1 mM) in complete medium.
- Aspirate old medium from cells and replace with the treatment medium. Include a vehicle-only control.
- Incubate cells for the desired time period (a time course of 2, 4, and 8 hours is recommended).
- Cell Lysis:
 - Place the plate on ice and wash cells twice with ice-cold PBS.
 - Add 100-150 μ L of ice-cold RIPA buffer to each well.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant (protein extract) to a new tube.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
- Western Blotting:
 - Normalize protein amounts for all samples (e.g., 20-30 μ g per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
 - Load samples onto an SDS-PAGE gel (e.g., 8%) and run until adequate separation is achieved.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with primary antibody against HIF-1 α (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
- Wash the membrane 3 times with TBST for 10 minutes each.
- Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
- Wash the membrane 3 times with TBST.
- Apply ECL substrate and visualize the bands using a chemiluminescence imager.
- Strip or cut the membrane and re-probe for a loading control (e.g., β -Actin) to ensure equal protein loading.

Protocol 2: Analysis of HIF-1 Target Gene Expression by qRT-PCR

This protocol measures the change in mRNA levels of HIF-1 α target genes after **N-Oxalylglycine** treatment.

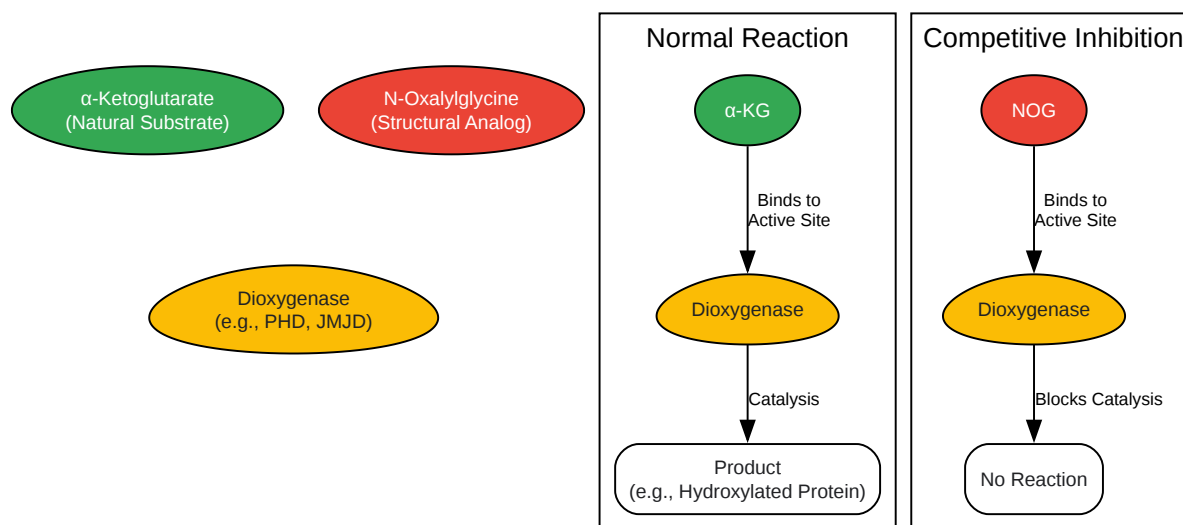
Materials:

- Cells treated as described in Protocol 1 (steps 1-2).
- RNA extraction kit (e.g., TRIzol or column-based kit).
- cDNA synthesis kit.
- SYBR Green or TaqMan-based qPCR master mix.
- qPCR primers for target genes (e.g., VEGF, PGK1, GLUT1) and a housekeeping gene (GAPDH, ACTB).

Procedure:

- RNA Extraction: Following cell treatment, lyse cells directly in the well and extract total RNA using a commercial kit according to the manufacturer's protocol.

- RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
- cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
- Quantitative RT-PCR (qRT-PCR):
 - Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.
 - Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
 - Include no-template controls (NTC) to check for contamination.
- Data Analysis:
 - Determine the cycle threshold (Ct) for each gene in each sample.
 - Normalize the Ct value of the target gene to the Ct value of the housekeeping gene ($\Delta Ct = Ct_{\text{target}} - Ct_{\text{housekeeping}}$).
 - Calculate the fold change in gene expression relative to the vehicle control using the $\Delta\Delta Ct$ method ($\Delta\Delta Ct = \Delta Ct_{\text{treated}} - \Delta Ct_{\text{control}}$; Fold Change = $2^{-\Delta\Delta Ct}$).



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Caption: N-Oxalylglycine as a competitive inhibitor.

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